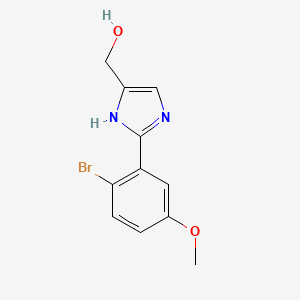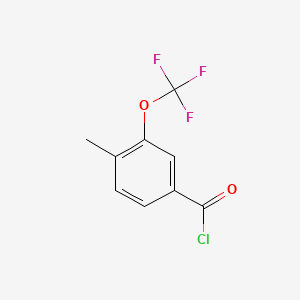![molecular formula C13H18N2O2 B13680385 N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B13680385.png)
N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine is a heterocyclic compound that features a bicyclic structure with a pyridine ring fused to a cyclopentane ring. The N-Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine typically involves multi-component reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with various agents . The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or water. The reaction proceeds through a series of steps including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of protecting groups like N-Boc are commonly employed in large-scale organic synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine can undergo various chemical reactions including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group once the N-Boc protecting group is removed.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles can be used under basic or acidic conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The N-Boc group can be removed under acidic conditions to reveal the free amine, which can then interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: A similar compound with a slightly different ring structure.
2,3-Cyclopentenopyridine: Another related compound with potential biological activity.
Uniqueness
N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine is unique due to the presence of the N-Boc protecting group, which allows for selective reactions at the amine site. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
tert-butyl N-(6,7-dihydro-5H-cyclopenta[c]pyridin-1-yl)carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-10-6-4-5-9(10)7-8-14-11/h7-8H,4-6H2,1-3H3,(H,14,15,16) |
Clé InChI |
UNSVCJHBVVGSOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=CC2=C1CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680308.png)
![6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13680311.png)
![1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine](/img/structure/B13680318.png)
![3-Bromo-4-nitrodibenzo[b,d]furan](/img/structure/B13680323.png)
![(E)-3-[4-[[4-(1-Boc-piperidine-4-carboxamido)phenyl]diazenyl]phenyl]propanoic Acid](/img/structure/B13680326.png)

![2-[(4-methylphenyl)methyl]guanidine](/img/structure/B13680346.png)






